

spectroscopic analysis of 4-Amino-3-hydroxybenzamide vs. its precursors

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Compound of Interest

Compound Name: 4-Amino-3-hydroxybenzamide

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A comparative spectroscopic analysis of **4-Amino-3-hydroxybenzamide** and its precursors, 4-aminobenzamide and 3-hydroxybenzamide, provides valuable insights for researchers and professionals in drug development. This guide offers a detailed comparison of their spectral characteristics, supported by experimental data and protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Amino-3-hydroxybenzamide** and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Compound	Chemical Shift (δ) ppm, Multiplicity, (J in Hz), Integration, Assignment
4-Amino-3-hydroxybenzamide	No experimental data found in the searched resources. Predicted values would be highly dependent on the specific conformation and solvent conditions.
4-Aminobenzamide	7.49 (d, J=5.2 Hz, 2H, Ar-H ortho to -CONH ₂), 7.00 (s, 2H, -NH ₂ of amide), 6.54 (d, J=5.6 Hz, 2H, Ar-H ortho to -NH ₂), 5.35 (s, 2H, Ar-NH ₂)[1]
3-Hydroxybenzamide	Specific peak assignments were not available in the searched resources.

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Compound	Chemical Shift (δ) ppm, Assignment
4-Amino-3-hydroxybenzamide	No experimental data found in the searched resources.
4-Aminobenzamide	168.8 (C=O), 151.4 (C-NH ₂), 129.4 (Ar-CH ortho to -CONH ₂), 120.8 (C-CONH ₂), 110.8 (Ar-CH ortho to -NH ₂)[1]
3-Hydroxybenzamide	Specific peak assignments were not available in the searched resources.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	N-H stretching	C=O stretching	C-N stretching	O-H stretching
4-Amino-3-hydroxybenzamide	No experimental data found in the searched resources.	Predicted ~1650	Predicted ~1400	Predicted ~3300-3500 (broad)
4-Aminobenzamide	~3400, ~3200	~1660	~1400	-
3-Hydroxybenzamide	~3350, ~3170	~1640	~1380	~3200-3600 (broad)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

Compound	Molecular Ion (M^+) [m/z]	Key Fragment Ions [m/z]
4-Amino-3-hydroxybenzamide	152	Predicted fragments: 136 (-NH ₂), 135 (-OH), 108 (-CONH ₂)
4-Aminobenzamide	136	120 (-NH ₂), 92, 65[2]
3-Hydroxybenzamide	137	121 (-NH ₂), 93, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

- ^1H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 0-15 ppm. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ^{13}C NMR Spectroscopy: Proton-decoupled ^{13}C NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz. The spectral width was set from 0 to 200 ppm, and chemical shifts were referenced to the solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

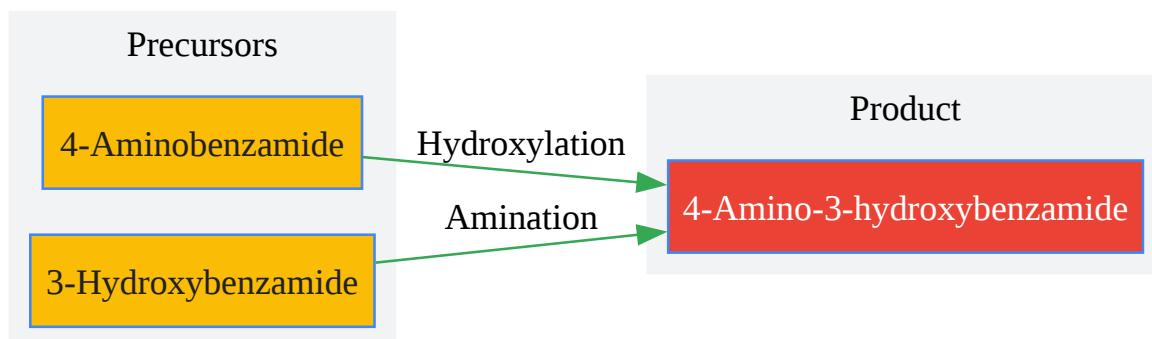
- Sample Preparation: Solid samples were analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Electron Ionization (EI) was used at a standard energy of 70 eV to generate molecular ions and fragment ions.[3][4][5]
- Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Detection: An electron multiplier detector was used to detect the ions, and the resulting data was processed to generate a mass spectrum.

Synthesis Pathway

The following diagram illustrates the relationship between the precursors and the final product, **4-Amino-3-hydroxybenzamide**.



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Caption: Synthesis relationship of **4-Amino-3-hydroxybenzamide** from its precursors.

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- To cite this document: BenchChem. [spectroscopic analysis of 4-Amino-3-hydroxybenzamide vs. its precursors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123305#spectroscopic-analysis-of-4-amino-3-hydroxybenzamide-vs-its-precursors>]

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